3-amino-2-[(2-hydrazinyl-4-oxoquinazolin-3(4H)-yl)amino]quinazolin-4(3H)-one
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Overview
Description
3-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)AMINO]-2-HYDRAZINO-4(3H)-QUINAZOLINONE is a complex organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)AMINO]-2-HYDRAZINO-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with hydrazine hydrate under reflux conditions, followed by cyclization with formic acid to form the quinazolinone core. Subsequent reactions with appropriate amines and hydrazine derivatives yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)AMINO]-2-HYDRAZINO-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino and hydrazino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can be further explored for their biological activities .
Scientific Research Applications
3-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)AMINO]-2-HYDRAZINO-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)AMINO]-2-HYDRAZINO-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A similar compound with anticancer properties.
Pemetrexed: Another quinazolinone derivative used in cancer treatment.
Uniqueness
3-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)AMINO]-2-HYDRAZINO-4(3H)-QUINAZOLINONE is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives .
Properties
Molecular Formula |
C16H14N8O2 |
---|---|
Molecular Weight |
350.33 g/mol |
IUPAC Name |
3-amino-2-[(2-hydrazinyl-4-oxoquinazolin-3-yl)amino]quinazolin-4-one |
InChI |
InChI=1S/C16H14N8O2/c17-21-15-19-12-8-4-2-6-10(12)14(26)24(15)22-16-20-11-7-3-1-5-9(11)13(25)23(16)18/h1-8H,17-18H2,(H,19,21)(H,20,22) |
InChI Key |
GHVVCUDBEKELEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)NN3C(=O)C4=CC=CC=C4N=C3NN)N |
Origin of Product |
United States |
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